2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, ethyl ester
Description
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, ethyl ester is an α,β-unsaturated ester derivative featuring a pyrrole substituent at the β-position. This compound belongs to a broader class of acrylate esters, which are widely studied for their reactivity in polymerization, pharmaceutical applications, and as intermediates in organic synthesis. The pyrrole moiety introduces unique electronic and steric effects, influencing solubility, stability, and biological activity .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl (E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h3-7,10H,2H2,1H3/b4-3+ |
InChI Key |
FEUSMSPMLTYKRZ-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CNC=C1 |
Canonical SMILES |
CCOC(=O)C=CC1=CNC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate typically involves the reaction of ethyl acrylate with a pyrrole derivative under specific conditions. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with 3-formylpyrrole in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acrylate group into an alkane or alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Ethyl 3-(1H-pyrrol-3-yl)propanoate or corresponding alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial intermediate in organic synthesis. It is employed in the construction of complex heterocyclic compounds through various chemical transformations. The acrylate moiety allows it to participate in Michael additions and polymerizations, making it a versatile building block for synthetic chemists.
Biological Research
Ethyl 3-(1H-pyrrol-3-yl)acrylate has been investigated for its biological activities. Research indicates that it can interact with enzymes and proteins, suggesting potential applications in biochemical assays and drug development. Its electrophilic nature enables it to form adducts with nucleophilic sites on biomolecules, which may modulate enzymatic activities or inhibit specific biological pathways.
Pharmaceutical Applications
The derivatives of this compound have shown promise in the development of anti-inflammatory and anticancer agents. Studies suggest that its structural features might contribute to the inhibition of specific metabolic pathways involved in disease processes.
Material Science
In industrial applications, 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, ethyl ester is used in the production of specialty chemicals and polymers. Its unique properties can enhance the performance characteristics of materials used in coatings and adhesives.
Case Study 1: Anti-Cancer Properties
A study explored the synthesis of derivatives based on ethyl 3-(1H-pyrrol-3-yl)acrylate and their effects on cancer cell lines. The results indicated significant cytotoxic effects against specific cancer types, providing a basis for further development into therapeutic agents.
Case Study 2: Enzyme Inhibition
Research focused on the interaction of this compound with phospholipase A2 enzymes showed that it could act as an inhibitor. This finding highlights its potential role in treating inflammatory diseases where phospholipase A2 is implicated .
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The acrylate group can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituents, molecular properties, and applications:
Key Observations:
- Substituent Impact: The pyrrole group in the target compound likely enhances electron-richness at the β-position, increasing reactivity in Michael addition or Diels-Alder reactions compared to phenyl or phenoxy analogs .
- Molecular Weight: Smaller than analogs with bulky aryl groups (e.g., phenoxyphenyl), suggesting better solubility in organic solvents.
- Biological Activity : Pyrrole-containing acrylates are associated with antimicrobial or kinase-inhibitory properties, as seen in related heterocyclic esters .
Biological Activity
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, ethyl ester, commonly known as ethyl 3-(1H-pyrrol-3-yl)acrylate, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological interactions, potential therapeutic applications, and research findings.
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight: Approximately 165.19 g/mol
- Structure: The compound features a pyrrole ring and an acrylate functional group, which are significant for its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily due to its acrylate moiety. The following sections detail specific interactions and effects observed in studies.
Enzymatic Interactions
The compound has been shown to interact with enzymes and proteins, suggesting potential applications in biochemical assays and drug development. Its acrylate group acts as a reactive electrophile that can form covalent adducts with nucleophilic sites on biomolecules. This interaction may modulate enzymatic activities or inhibit specific biological pathways.
Anticancer Potential
Studies have indicated that compounds similar to 2-Propenoic acid, particularly those with acrylate structures, may exhibit anticancer properties. For instance, the ability of certain derivatives to act as antagonists for estrogen receptors (ERα and ERβ) has been explored. These findings suggest potential therapeutic applications in breast cancer treatment .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through enzymatic inhibition could lead to the development of novel anti-inflammatory drugs .
Comparative Analysis of Related Compounds
A comparison of structural features and biological activities among compounds sharing similarities with 2-Propenoic acid is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₁₁NO₂ | Contains a pyrrole ring and acrylate group |
| Ethyl cinnamate | C₁₁H₁₂O₂ | Aromatic structure; used in flavoring and fragrance |
| Ethyl 4-(1H-pyrrol-2-yl)butanoate | C₁₂H₁₅NO₂ | Longer carbon chain; different biological activity |
| Ethyl (E)-cinnamate | C₁₀H₁₀O₂ | Similar acrylate structure; used in perfumes |
The distinct presence of the pyrrole ring in 2-Propenoic acid significantly influences its reactivity and biological properties compared to other compounds listed above.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 2-Propenoic acid:
- Enzymatic Inhibition Studies: Research has indicated that this compound can inhibit enzymes involved in metabolic pathways. The mechanism often involves covalent bonding through the acrylate moiety, impacting protein function.
- Cell Culture Experiments: In vitro assays have shown that derivatives of this compound can reduce collagen synthesis in fibroblasts, indicating potential applications in treating fibrotic diseases .
- Molecular Dynamics Simulations: Studies utilizing molecular dynamics have suggested that the compound can effectively bind to estrogen receptors, providing insights into its potential as a therapeutic agent against hormone-dependent cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
